6-Butyl-2,4-dipropylaminopyrimidine
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Overview
Description
6-butyl-2,4-dipropylaminopyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-2,4-dipropylaminopyrimidine typically involves the reaction of appropriate substituted pyrimidines with butyl and propyl amines. One common method is the ZnCl₂-catalyzed three-component coupling reaction, which allows the synthesis of various substituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-butyl-2,4-dipropylaminopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-butyl-2,4-dipropylaminopyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-butyl-2,4-dipropylaminopyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it has been shown to bind to estrogen receptors with a specific affinity .
Comparison with Similar Compounds
Similar Compounds
2,4-dipropylaminopyrimidine: Lacks the butyl group, which may affect its biological activity and chemical properties.
6-butyl-2,4-diaminopyrimidine: Similar structure but with different substituents, leading to variations in reactivity and applications.
4,6-dipropylaminopyrimidine: Another related compound with different substitution patterns.
Uniqueness
6-butyl-2,4-dipropylaminopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H26N4 |
---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
6-butyl-2-N,4-N-dipropylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H26N4/c1-4-7-8-12-11-13(15-9-5-2)18-14(17-12)16-10-6-3/h11H,4-10H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
UYWCDBMUBBSZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC(=N1)NCCC)NCCC |
Origin of Product |
United States |
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